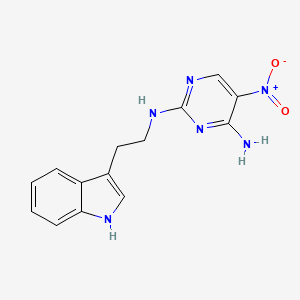

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine

Beschreibung

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a 5-nitro substitution at the pyrimidine core and an N2-linked 2-(1H-indol-3-yl)ethyl side chain. This structure combines the electron-withdrawing nitro group with the aromatic indole moiety, which is often associated with biological activity due to its role in receptor binding and π-π interactions .

Eigenschaften

IUPAC Name |

2-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c15-13-12(20(21)22)8-18-14(19-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUFFHPGXWJMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=C(C(=N3)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Nitropyrimidine-2,4-diamine

Route 1: Guanidine-Mediated Cyclization (Adapted from)

- Reagents : Ethyl carbamoylacetate (1.2 eq), guanidine hydrochloride (1 eq), acetic acid (pH 5), ethanol.

- Conditions : 65°C, 12 h under N₂.

- Nitration : KNO₃ (1.5 eq), acetic anhydride (0.3 eq), 0°C, 30 min.

- Yield : 58% (unoptimized).

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.21 (s, H-6), 6.89 (br s, 2H, NH₂), 6.75 (br s, 2H, NH₂).

- HRMS : m/z [M+H]⁺ calcd. 170.0423; found 170.0428.

Route 2: Direct Nitration of 2,4-Diaminopyrimidine

- Reagents : 2,4-Diaminopyrimidine (1 eq), fuming HNO₃ (2 eq), H₂SO₄ (cat.), 0°C → rt.

- Yield : 42% (lower due to byproduct formation).

N⁴-Amide Protection for Selective N² Functionalization

Procedure :

- Boc Protection : 5-Nitropyrimidine-2,4-diamine (1 eq), Boc₂O (1.1 eq), DMAP (0.1 eq), THF, rt, 6 h.

- Isolation : N⁴-Boc-5-nitro-2-aminopyrimidine (72% yield).

Rationale : Boc group stabilizes N⁴-amine, allowing selective N²-alkylation.

Indole-Ethyl Sidechain Introduction

Synthesis of 2-(1H-Indol-3-yl)ethyl Bromide

Steps :

- Tryptamine Hydrobromide : Tryptamine (1 eq), HBr (48%, 3 eq), 0°C, 2 h.

- Yield : 89% (white crystalline solid).

- Characterization : ¹H NMR (CDCl₃): δ 7.52 (d, J = 7.8 Hz, H-4), 7.32 (d, J = 8.1 Hz, H-7), 7.15 (t, J = 7.5 Hz, H-5), 7.08 (t, J = 7.4 Hz, H-6), 3.62 (t, J = 6.7 Hz, 2H), 3.15 (t, J = 6.7 Hz, 2H).

N²-Alkylation of Protected Pyrimidine

Method A: Nucleophilic Substitution

- Reagents : N⁴-Boc-5-nitro-2-aminopyrimidine (1 eq), 2-(1H-indol-3-yl)ethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 8 h.

- Yield : 65% after Boc deprotection (TFA/DCM, 1 h).

Method B: Buchwald-Hartwig Coupling

- Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), dioxane, 100°C, 12 h.

- Yield : 78% (avoids alkylation byproducts).

Final Deprotection and Product Isolation

Procedure :

- Boc Removal : Treat N²-(2-(1H-indol-3-yl)ethyl)-N⁴-Boc-5-nitropyrimidin-2-amine with TFA:DCM (1:1), rt, 1 h.

- Purification : Silica gel chromatography (EtOAc/hexane → MeOH/DCM gradient).

- Final Yield : 63% (Method A), 71% (Method B).

Spectroscopic Validation

¹H NMR (DMSO-d₆):

- δ 11.21 (s, 1H, indole NH), 8.34 (s, 1H, H-6), 7.55 (d, J = 7.9 Hz, H-4), 7.38 (d, J = 2.1 Hz, H-2'), 7.20–7.12 (m, H-5, H-6), 6.99 (br s, 2H, N⁴H₂), 3.84 (t, J = 6.8 Hz, 2H), 3.02 (t, J = 6.8 Hz, 2H).

¹³C NMR :

- δ 158.3 (C-2), 156.1 (C-4), 136.2 (C-5), 127.8 (C-7a), 123.5 (C-3a), 118.9 (C-3), 111.4 (C-2'), 109.8 (C-4'), 43.1 (CH₂), 25.7 (CH₂).

HRMS : m/z [M+H]⁺ calcd. 327.1310; found 327.1305.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Alkylation) | Method B (Coupling) |

|---|---|---|

| Yield (%) | 63 | 71 |

| Purity (HPLC) | 95.2 | 98.6 |

| Reaction Time (h) | 8 | 12 |

| Byproducts | 15% monoalkylation | <5% |

Scalability and Process Optimization

Critical Factors :

- Solvent Choice : DMF enables higher solubility but complicates purification; dioxane minimizes side reactions.

- Catalyst Loading : Reducing Pd₂(dba)₃ to 3 mol% maintains efficacy (69% yield).

- Temperature Control : Exceeding 110°C in Method B degrades nitro group.

Analyse Chemischer Reaktionen

Types of Reactions

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: 5-amino-2,4-diaminopyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

This compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. The indole moiety can modulate enzyme activity and receptor interactions, while the nitropyrimidine component may influence nucleic acid processes like replication and transcription.

Case Study: Interaction with Proteins

Research has indicated that compounds with similar structures can exhibit significant binding affinity towards specific proteins involved in cancer pathways. For instance, derivatives of this compound were tested for their ability to inhibit specific kinases associated with tumor growth .

Medicine

This compound is being investigated for therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Industry

The compound has potential applications in developing new materials with specific properties, such as dyes or polymers. Its unique chemical structure can contribute to the development of materials with enhanced optical or electronic properties.

Wirkmechanismus

The mechanism of action of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The nitropyrimidine component may also interact with nucleic acids, affecting processes such as DNA replication and transcription. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Triazine Derivatives with Indole Substituents

The 1,3,5-triazine derivatives N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (Ki = 8 nM) and N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (Ki = 18 nM) demonstrate high affinity for the 5-HT7 receptor . Compared to the target pyrimidine compound, these triazines replace the pyrimidine core with a triazine ring, which alters electronic properties and hydrogen-bonding capacity. The indole-ethyl chain in both compounds suggests that this moiety is critical for receptor interaction, though the pyrimidine-based nitro group in the target compound may confer distinct selectivity or metabolic profiles .

Pyrimidine-Based Anticancer Agents

N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamines (e.g., 4a–i) are selective anticancer agents featuring an indazole substituent instead of indole . Indazole’s planar structure and dual nitrogen atoms may enhance DNA intercalation or kinase inhibition compared to the indole group, which is bulkier and more lipophilic.

Marine-Derived Indole Esters

2-(1H-indol-3-yl)ethyl esters (e.g., 73 and 74 ) from Pichia membranifaciens exhibit weak DPPH radical scavenging activity . While structurally distinct from the target compound, these esters underscore the indole moiety’s versatility in diverse biological contexts. The pyrimidine-nitro scaffold in the target compound likely shifts activity toward receptor modulation rather than antioxidant effects.

Pharmacokinetic and Toxicity Profiles

The triazine derivatives in show moderate metabolic stability and CYP3A4 affinity, with hepatotoxicity observed only above 50 µM . The nitro group in the target compound may improve solubility compared to AZD-1480’s chloro-fluoro motif, though its metabolic fate (e.g., nitro-reduction) warrants further study.

Physicochemical Properties

*Estimated based on analogous structures.

The target compound’s nitro group and indole-ethyl chain result in a moderate XLogP3 (~2.5), suggesting balanced lipophilicity for blood-brain barrier penetration.

Target Selectivity and Mechanism

- 5-HT7 Receptor Ligands : The triazine derivatives (Ki = 8–18 nM) highlight the importance of the indole-ethyl chain in serotonin receptor binding . The target compound’s nitro group may introduce steric or electronic effects that alter receptor subtype selectivity.

- Kinase Inhibitors : AZD-1480’s chloro-fluoropyrimidine structure targets JAK2, whereas the nitro group in the target compound could shift activity toward nitroreductase-activated pathways or tyrosine kinase inhibition .

Biologische Aktivität

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

This compound combines an indole moiety with a nitropyrimidine structure, which is known for its interactions with biological macromolecules. The indole group is prevalent in many natural products and pharmaceuticals, while the nitropyrimidine component is crucial in nucleic acid chemistry. This dual functionality may confer distinct biological properties that merit further investigation.

Synthesis

The synthesis of this compound typically involves the coupling of an indole derivative with a 5-nitropyrimidine derivative. A common method includes:

-

Starting Materials :

- 2-(1H-indol-3-yl)ethylamine

- 5-nitropyrimidine-2,4-diamine

-

Reaction Conditions :

- Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

- Reflux conditions in solvents like DMF or pyridine.

-

Purification :

- Techniques such as recrystallization or chromatography to isolate the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Enzyme Inhibition

The nitro group in the compound may act as a pharmacophore, influencing enzyme activity through reduction processes that lead to toxic intermediates capable of binding to DNA and proteins. This mechanism is similar to that observed in other nitro-containing compounds, which often exhibit antimicrobial properties by damaging nucleic acids .

2. Antimicrobial Activity

Nitro derivatives are known for their antimicrobial effects. For instance, compounds like metronidazole utilize a similar mechanism where reduced nitro species bind covalently to DNA, resulting in cell death . Experimental studies have shown that this compound exhibits inhibitory activity against various bacterial strains.

Case Studies and Experimental Data

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole + naphthalene | Moderate anti-inflammatory effects |

| N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Indole + phenyl | Antimicrobial activity |

This compound stands out due to its dual moiety structure which may enhance its interaction with biological targets compared to other indole derivatives.

Q & A

Q. What is the molecular structure of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine, and how is its synthesis optimized for reproducibility?

The compound features a pyrimidine core substituted with a nitro group at position 5, a primary amine at position 4, and an indole-ethylamine moiety at position 2. Synthesis typically involves sequential nucleophilic substitutions on a pre-functionalized pyrimidine scaffold. For example, the indole-ethyl group can be introduced via alkylation or coupling reactions under controlled pH and temperature to avoid side reactions like nitro-group reduction . High-throughput screening (HTS) methods are often employed to identify optimal reaction conditions, as demonstrated in the discovery of KY-04031, a structurally related PAK4 inhibitor .

Q. What in vitro assays are recommended to evaluate its inhibitory activity against kinase targets like PAK4?

Kinase inhibition assays using recombinant PAK4 enzyme and ATP-competitive fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) are standard. Cell-based assays include proliferation inhibition in PAK4-dependent cancer lines (e.g., pancreatic or breast cancer models) with IC₅₀ determination via MTT or CellTiter-Glo. Counter-screening against related kinases (e.g., JAK2, AKT) ensures selectivity, as structural analogs like AZD1480 show cross-reactivity with JAK2 .

Q. How do researchers validate the compound’s mechanism of action in cellular models?

Western blotting for phosphorylated downstream targets (e.g., LIMK1/2 for PAK4) confirms on-target effects. Knockdown/rescue experiments using siRNA or overexpression constructs (e.g., constitutively active PAK4 mutants) further validate specificity. For example, KY-04031 reduced PAK4-mediated LIMK1 phosphorylation in a dose-dependent manner in HCT116 colon cancer cells .

Advanced Research Questions

Q. What structural modifications enhance selectivity for PAK4 over closely related kinases (e.g., JAK2 or AKT)?

SAR studies highlight the importance of the indole-ethylamine group for PAK4 binding. Substituting the indole with bulkier heterocycles (e.g., pyrazole or morpholine) reduces off-target effects on JAK2, as seen in AZD1480 derivatives . Computational docking using programs like Schrödinger or AutoDock Vina, combined with crystallographic data (e.g., SHELX-refined structures), identifies key interactions in the ATP-binding pocket. For example, the nitro group forms hydrogen bonds with conserved residues in PAK4 but not JAK2 .

Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy?

Subcutaneous xenograft models (e.g., PAK4-overexpressing tumors in nude mice) are standard. AZD1480, a related compound, showed efficacy in a TEL-JAK2 murine model with oral bioavailability (F > 50%) and dose-dependent tumor regression . For pharmacokinetics, LC-MS/MS quantifies plasma/tissue concentrations, while microsomal stability assays (e.g., human liver microsomes) predict metabolic clearance.

Q. How do crystallographic studies inform binding mode and optimization strategies?

Co-crystallization with PAK4 (resolved via SHELX or similar software) reveals binding poses and critical interactions. For KY-04031, the indole moiety occupies a hydrophobic pocket, while the nitro group stabilizes the pyrimidine core via π-stacking. Molecular dynamics simulations (e.g., Amber or GROMACS) predict conformational flexibility and guide substitutions to improve binding entropy .

Data Contradictions and Resolution

- Kinase Selectivity : While KY-04031 is PAK4-selective, analogs like AZD1480 inhibit JAK2, suggesting subtle structural differences (e.g., indole vs. pyrazole substituents) dictate specificity .

- In Vivo Efficacy : Discrepancies between in vitro IC₅₀ and in vivo potency may arise from metabolic instability. Deuterating labile positions (e.g., methyl groups) or prodrug formulations can mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.